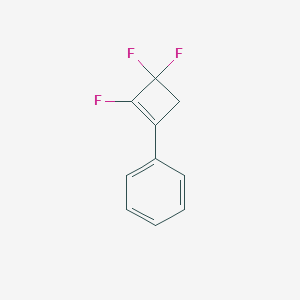

(2,3,3-Trifluorocyclobuten-1-yl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex benzene derivatives often involves catalyzed reactions and strategic molecular assembly. For example, the synthesis of tris(benzocyclobutadieno)benzene showcases a method involving palladium-catalyzed alkynylations followed by cobalt-catalyzed cyclobutabenzoannelations, demonstrating a potential approach for synthesizing related complex molecules (Diercks & Vollhardt, 1986).

Molecular Structure Analysis

Molecular structure analysis often utilizes X-ray diffraction and computational methods to elucidate the configuration of complex molecules. The study of similar compounds, such as silenes and benzocyclobutenes, provides insight into the bond lengths, ring strain effects, and substituent impacts on molecular geometry (Gusel'nikov et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving (2,3,3-Trifluorocyclobuten-1-yl)benzene or similar molecules can be diverse. For example, the photochemical addition of benzene to cyclobutene produces complex cycloadducts, demonstrating the reactive versatility of cyclobutene derivatives (Srinivasan, 1971).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and boiling point, are crucial for understanding the applicability of a chemical compound. Studies on similar fluorinated compounds indicate that modifications like trifluoromethylation can significantly affect these properties, thereby influencing their utility in various applications (Shimizu et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and potential for further functionalization, are essential for its application in synthetic chemistry. The Lewis acid-catalyzed reactions of arylmethylenecyclopropanes, for example, showcase the reactivity of structurally complex benzene derivatives in forming new cyclobutene, cyclobutane, and cyclopropane derivatives (Yao & Shi, 2007).

Wissenschaftliche Forschungsanwendungen

Electronic Properties and Charge Transfer

The electronic properties and charge transfer mechanisms of compounds related to (2,3,3-Trifluorocyclobuten-1-yl)benzene have been extensively studied. For instance, the study of di-o-carborane substituted benzene revealed insights into through-space charge transfer and emission color tuning, highlighting the impact of substituent variations on electronic properties and photophysical behavior (Bae et al., 2014). Similarly, donor-acceptor triazenes, synthesized by coupling functionalized benzimidazol-2-ylidenes with aryl azides, demonstrated electron delocalization and potential applications in materials science (Khramov & Bielawski, 2007).

Supramolecular Chemistry and Self-Assembly

Benzene derivatives are crucial in supramolecular chemistry due to their ability to form complex structures through self-assembly. For instance, benzene-1,3,5-tricarboxamide has been recognized for its role in various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications, owing to its ability to form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding (Cantekin, de Greef, & Palmans, 2012). Furthermore, coordination polymers constructed from benzene tricarboxylic acid have been synthesized, showcasing diverse crystal structures and interesting thermal and magnetic properties (Nadeem, Bhadbhade, & Stride, 2010).

Photophysical Properties and Fluorescence

The photophysical properties of benzene derivatives have been a subject of significant interest. A study on 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and its methyl counterpart in organic solvents revealed insights into molecular aggregation and solvent effects on fluorescence emission spectra, indicating potential applications in sensory and optical devices (Matwijczuk et al., 2016).

Wirkmechanismus

Mode of Action

The compound might undergo electrophilic aromatic substitution, a common reaction for benzene derivatives . In this reaction, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its physicochemical properties such as solubility and lipophilicity. For instance, compounds with a LogP value within the range of 1.84–2.80 are suggested to show good oral absorption and the ability to cross lipid barriers .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the solubility of similar compounds has been found to improve in an acidic environment .

Eigenschaften

IUPAC Name |

(2,3,3-trifluorocyclobuten-1-yl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3/c11-9-8(6-10(9,12)13)7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHRFOPJWXTOSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C1(F)F)F)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2497969.png)

![ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2497979.png)

![3-(4-chlorophenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497982.png)

![6-(3-methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497983.png)

![N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B2497985.png)

![2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2497989.png)